1-(4-chlorophenyl)thiourea

Vue d'ensemble

Description

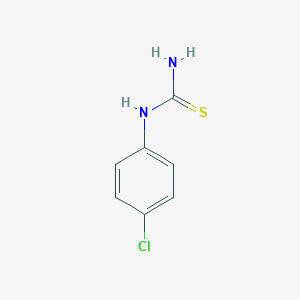

(4-Chlorophenyl)thiourea is an organosulfur compound with the molecular formula C7H7ClN2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiourea group attached to a 4-chlorophenyl ring, which imparts unique chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with thiocyanate in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C6H4ClNH2} + \text{SCN}^- \rightarrow \text{C6H4ClNHCSNH2} ]

Industrial Production Methods: In industrial settings, (4-Chlorophenyl)thiourea is typically produced through the reaction of 4-chloroaniline with ammonium thiocyanate under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: (4-Chlorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea group to an amine group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed for substitution reactions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Aminophenylthiourea.

Substitution: Various substituted phenylthioureas.

Applications De Recherche Scientifique

Anticancer Activity

Thiourea derivatives, including 1-(4-chlorophenyl)thiourea, have demonstrated notable anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of angiogenesis and cancer cell signaling pathways. For instance, studies have reported IC50 values ranging from 3 to 14 µM against several cancer cell lines such as pancreatic, prostate, and breast cancers .

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound | Target Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | Breast Cancer | 7 |

| This compound | Prostate Cancer | 12 |

| This compound | Pancreatic Cancer | 14 |

Antibacterial and Antifungal Properties

This compound exhibits significant antibacterial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values have been found to be comparable to or better than traditional antibiotics . Additionally, thioureas have shown antifungal activities, making them potential candidates for treating infections caused by fungi.

Table 2: Antibacterial Efficacy of Thiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 1250 |

| This compound | E. coli | 1000 |

Agricultural Applications

Thioureas are also utilized in agriculture as herbicides and insecticides. The compound has been shown to possess herbicidal properties that can effectively control weed growth without significantly harming crops . Furthermore, its role as an agrochemical highlights its importance in sustainable agricultural practices.

Table 3: Herbicidal Activity of Thiourea Derivatives

| Compound | Target Weed Species | Efficacy (%) |

|---|---|---|

| This compound | Common Weeds | 85 |

| This compound | Grassy Weeds | 90 |

Analytical Chemistry Applications

In analytical chemistry, thioureas serve as ligands in coordination chemistry with transition metals. Their ability to form stable complexes makes them valuable in various analytical techniques, including spectrophotometry and chromatography. The unique properties of thioureas allow for the selective detection of metal ions in complex mixtures .

Table 4: Coordination Chemistry Applications

| Metal Ion | Thiourea Complex Stability |

|---|---|

| Cu(II) | High |

| Zn(II) | Moderate |

Case Study 1: Anticancer Mechanisms

A study conducted by Saeed et al. demonstrated that derivatives of thioureas could significantly inhibit tumor growth in vivo by targeting specific molecular pathways involved in cancer progression . This research highlights the potential for developing new anticancer drugs based on the structural modifications of thioureas.

Case Study 2: Agricultural Efficacy

Research on the herbicidal effects of thiourea derivatives indicated that compounds like this compound could reduce weed biomass by over 80% under controlled conditions, showcasing their potential as eco-friendly herbicides .

Mécanisme D'action

The mechanism of action of (4-Chlorophenyl)thiourea involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The thiourea group is known to form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzymatic functions.

Comparaison Avec Des Composés Similaires

Thiourea: Structurally similar but lacks the chlorophenyl group.

N,N’-bis(4-chlorophenyl)thiourea: Contains two 4-chlorophenyl groups, offering different reactivity and applications.

Phenylthiourea: Similar structure but without the chlorine atom.

Uniqueness: (4-Chlorophenyl)thiourea is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and imparts specific biological activities. This makes it a valuable compound in various research and industrial applications.

Activité Biologique

1-(4-Chlorophenyl)thiourea, a compound characterized by its thiourea functional group and a chlorinated phenyl ring, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H7ClN2S

- Molecular Weight : 188.66 g/mol

Its structure allows for significant reactivity, particularly in biological systems where it can interact with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions, which can affect enzyme activity and cellular processes. Notably, it has been shown to inhibit specific enzymes by binding to their active sites, blocking substrate access and catalytic activity. This mechanism underlies its potential as an enzyme inhibitor in various therapeutic contexts.

Biological Activities

-

Antimicrobial Activity :

- In Vitro Studies : Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains and clinical cocci .

- Comparison with Antibiotics : In some studies, its antimicrobial efficacy was found to be superior to that of established antibiotics like Ciprofloxacin, particularly against resistant strains .

-

Anticancer Potential :

- Cell Line Studies : The compound has shown promise in inhibiting cancer cell proliferation in various cancer cell lines. It acts through mechanisms that may involve apoptosis induction and cell cycle arrest .

- Case Studies : Specific derivatives of thiourea compounds have been evaluated for their anticancer activities, with notable results indicating their potential as lead compounds in cancer therapy .

-

Anti-inflammatory Effects :

- Studies have suggested that this compound may exert anti-inflammatory effects by modulating inflammatory pathways, although detailed mechanisms require further investigation.

Table 1: Summary of Biological Activities

| Activity Type | Model/Methodology | Key Findings |

|---|---|---|

| Antimicrobial | In vitro against bacterial strains | MICs of 0.25-4 µg/mL; superior to Ciprofloxacin |

| Anticancer | Cell line assays | Induces apoptosis; inhibits proliferation |

| Anti-inflammatory | In vivo models | Modulates inflammatory markers |

Notable Research Outcomes

- A study conducted on the antimicrobial properties revealed that this compound derivatives displayed enhanced activity against resistant bacterial strains compared to traditional antibiotics .

- Another investigation into its anticancer properties highlighted that certain derivatives could significantly reduce tumor growth in xenograft models .

Propriétés

IUPAC Name |

(4-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEFWRUIYOXUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190455 | |

| Record name | Thourea, (4-chlorophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3696-23-9 | |

| Record name | N-(4-Chlorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3696-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-(p-chlorophenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenyl)thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thourea, (4-chlorophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophenyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (4-Chlorophenyl)thiourea (C7H7ClN2S) has a molecular weight of 186.66 g/mol. [] Spectroscopic data, including FT-IR, 1H NMR, and 13C NMR, confirms its structure. [] These techniques provide insights into the functional groups and connectivity within the molecule.

A: Research indicates that (4-Chlorophenyl)thiourea quenches the intrinsic fluorescence of HSA through a static quenching mechanism. [] This interaction primarily involves hydrophobic forces, as evidenced by thermodynamic parameters like enthalpy change (ΔH) and entropy change (ΔS). []

A: Yes, a synchronous fluorescence technique utilizing (4-Chlorophenyl)thiourea has been developed for HSA determination. This method has proven successful in detecting HSA in human serum samples. []

A: Yes, several crystal structures of (4-Chlorophenyl)thiourea derivatives have been reported. For example, the crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide reveals classical N–H⋯O hydrogen bonding interactions. [] Additionally, the structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea has been determined, providing insights into its solid-state arrangement. []

A: Research suggests that structural modifications to (4-Chlorophenyl)thiourea can significantly impact its biological activity. For instance, introducing specific substituents, like a (3-trifluoromethyl-4-chlorophenyl)thiourea moiety, led to the development of a potent thymidine monophosphate kinase (TMPK) inhibitor. [] This emphasizes the importance of structure-activity relationship (SAR) studies for optimizing desired biological effects.

A: Derivatives of (4-Chlorophenyl)thiourea, particularly those containing chlorosubstituents, exhibit notable antifungal activity against Alternaria alternata and Curvularia lunata. [] This finding highlights the potential of this compound class as antifungal agents.

A: Several (4-Chlorophenyl)thiourea derivatives demonstrate insecticidal and larvicidal properties. Notably, N1-[4-(4-nitrophenylthio)phenyl]-N3-(4-chlorobenzoyl) thiourea exhibits potent activity against cockroaches (Periplanata americana) and mosquito larvae (Culex pipiens fatigans). []

A: Yes, researchers have investigated the cytotoxicity of (4-Chlorophenyl)thiourea derivatives using QSAR (Quantitative Structure-Activity Relationship) studies. [, ] This approach helps in understanding the relationship between the compound's structure and its cytotoxic effects.

A: Studies on N-2-(picolyl)-N′-4-chlorophenylthioureas encompass spectral and thermal characterization. [] This information is valuable for understanding the compound's behavior under different temperature conditions, which is crucial for various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.